REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[N+:9]([C:5]1[CH:4]=[CH:3][C:2]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:8][C:6]=1[NH2:7])([O-:11])=[O:10]
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed in a pressure vessel for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with aqueous NaHCO3 (5%)
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)N1CCCC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |